1H-Pyrrole-2,5-dione, 3-bromo-1-(2-chlorophenyl)-
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Overview
Description
1H-Pyrrole-2,5-dione, 3-bromo-1-(2-chlorophenyl)- is a heterocyclic organic compound that features a pyrrole ring substituted with bromine and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2,5-dione, 3-bromo-1-(2-chlorophenyl)- typically involves the reaction of maleimide derivatives with brominating agents. One common method includes the bromination of 1H-pyrrole-2,5-dione using bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2,5-dione, 3-bromo-1-(2-chlorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 3-amino or 3-thio derivatives.
Oxidation Products: N-oxides.
Reduction Products: Dehalogenated pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole-2,5-dione, 3-bromo-1-(2-chlorophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 3-bromo-1-(2-chlorophenyl)- is not fully elucidated. its biological activity is thought to be mediated through interactions with cellular proteins and enzymes. The compound may inhibit specific enzymes or disrupt cellular processes by binding to active sites or altering protein conformation .
Comparison with Similar Compounds
3-Bromo-1H-pyrrole-2,5-dione: Similar structure but lacks the chlorophenyl group.
1-(2-Bromophenyl)-1H-pyrrole-2,5-dione: Similar but with a different substitution pattern on the pyrrole ring.
Uniqueness: 1H-Pyrrole-2,5-dione, 3-bromo-1-(2-chlorophenyl)- is unique due to the presence of both bromine and chlorophenyl substituents, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
1256627-83-4 |
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Molecular Formula |
C10H5BrClNO2 |
Molecular Weight |
286.51 g/mol |
IUPAC Name |
3-bromo-1-(2-chlorophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H5BrClNO2/c11-6-5-9(14)13(10(6)15)8-4-2-1-3-7(8)12/h1-5H |
InChI Key |
QLXNZPITZVHBIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=C(C2=O)Br)Cl |
Origin of Product |
United States |
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